Samarium III thenoyltrifluoroacetonate

Description

Historical Development of Lanthanide β-Diketonate Complexes

The historical foundation of lanthanide beta-diketonate complexes traces back to the late nineteenth century, when these compounds were first synthesized and reported by Urbain and Budischovsky in 1897. This pioneering work established the fundamental understanding of how rare earth elements could be coordinated with beta-diketonate ligands to form stable complexes. The development of these coordination compounds represented a significant advancement in the field of lanthanide chemistry, providing researchers with new tools for studying the unique properties of rare earth elements. Throughout the subsequent decades, the synthesis and characterization of lanthanide beta-diketonate complexes evolved considerably, with researchers developing increasingly sophisticated methods for preparing these compounds with enhanced purity and yield.

The evolution of synthetic methodologies for lanthanide beta-diketonate complexes has been marked by continuous improvements in reaction conditions and purification techniques. Traditional synthesis approaches typically involved the reaction of beta-diketonate ligands with hydrated lanthanide chloride or nitrate salts, leading to the formation of intermediate complexes that required extensive purification periods. These early synthetic routes often necessitated recrystallization procedures that could extend from days to several weeks, depending on the specific beta-diketonate ligand employed. The development of more efficient synthetic pathways has been driven by the need to reduce synthesis times and improve overall yields, leading to the advancement of novel approaches that bypass problematic intermediate stages.

Modern synthetic strategies for lanthanide beta-diketonate complexes have incorporated innovative approaches that significantly reduce synthesis times while maintaining high product quality. Recent developments have introduced methods that avoid the formation of difficult-to-purify intermediates by starting with alternative precursor combinations. These advanced synthetic techniques have demonstrated the ability to reduce average synthesis times from twenty days to ten days while simultaneously improving overall yields from forty-two percent to sixty-nine percent. The implementation of these improved methodologies has particular relevance to the synthesis of this compound, where the specific requirements of the thenoyltrifluoroacetonate ligand system necessitate careful control of reaction conditions to achieve optimal coordination geometry.

Chemical Significance of Samarium in Coordination Chemistry

Samarium occupies a unique position within the lanthanide series, exhibiting distinctive electronic and chemical properties that influence its coordination behavior with organic ligands. The trivalent samarium ion possesses a 4f⁵ electronic configuration, which imparts specific magnetic and optical properties to its coordination compounds. This electronic structure contributes to the samarium ion's ability to form stable complexes with beta-diketonate ligands while maintaining characteristic luminescence properties that are valuable for various applications. The coordination chemistry of samarium is further distinguished by its tendency to adopt specific coordination geometries that optimize the interaction between the metal center and surrounding ligands.

The luminescence properties of samarium complexes have attracted considerable attention in recent research, particularly in the context of developing materials for optical applications. Samarium III complexes demonstrate visible and near-infrared emission characteristics that are enhanced when coordinated with appropriate ligand systems. The thenoyltrifluoroacetonate ligand system provides an optimal coordination environment for samarium, facilitating efficient energy transfer processes that result in enhanced luminescence quantum yields. These photophysical properties make samarium thenoyltrifluoroacetonate complexes particularly valuable for applications requiring precise control over emission characteristics.

The coordination behavior of samarium ions with thenoyltrifluoroacetonate ligands results in the formation of complexes with specific structural arrangements that influence their chemical and physical properties. The samarium center in these complexes typically adopts coordination numbers that accommodate the steric and electronic requirements of the thenoyltrifluoroacetonate ligands. The resulting coordination geometries contribute to the overall stability of the complex while maintaining the electronic properties necessary for luminescence applications. Understanding the coordination preferences of samarium in these systems provides valuable insights into the design and synthesis of related lanthanide complexes with tailored properties.

Structural Evolution of Thenoyltrifluoroacetonate Ligand Systems

The thenoyltrifluoroacetonate ligand system represents a sophisticated example of beta-diketonate coordination chemistry, incorporating both thiophene and trifluoromethyl functional groups that influence the electronic and steric properties of the resulting complexes. Thenoyltrifluoroacetone, the parent compound of the thenoyltrifluoroacetonate ligand, can be synthesized through Claisen condensation reactions involving ethyl trifluoroacetate and 2-acetylthiophene. This synthetic approach provides access to the ligand precursor, which can subsequently be deprotonated to form the anionic thenoyltrifluoroacetonate species capable of coordinating to metal centers. The incorporation of fluorine atoms in the trifluoromethyl group enhances the electron-withdrawing character of the ligand, influencing both the stability and electronic properties of the resulting metal complexes.

The structural characteristics of thenoyltrifluoroacetonate ligands contribute significantly to their coordination behavior with lanthanide ions. The beta-diketonate framework provides two oxygen donor atoms that can chelate to metal centers, forming stable five-membered metallacycles. The presence of the thiophene ring system introduces additional electronic effects that can influence the overall coordination geometry and stability of the resulting complexes. The trifluoromethyl substituent further modifies the electronic properties of the ligand, potentially enhancing the Lewis acidity of coordinated metal centers and influencing the photophysical properties of luminescent complexes.

The evolution of thenoyltrifluoroacetonate ligand systems has been driven by the need to develop coordination compounds with enhanced stability and functional properties. The incorporation of fluorinated substituents in beta-diketonate ligands has been shown to improve the thermal stability and volatility characteristics of the resulting metal complexes. These properties are particularly important for applications requiring high-temperature stability or vapor-phase processing methods. The thenoyltrifluoroacetonate ligand system exemplifies this approach, combining the coordination advantages of beta-diketonate frameworks with the enhanced properties imparted by fluorinated substituents.

Position Within Rare Earth Organometallic Compounds

This compound occupies a significant position within the broader category of rare earth organometallic compounds, representing an important class of coordination complexes that bridge the gap between traditional inorganic chemistry and organometallic synthesis. The compound demonstrates the ability of lanthanide ions to form stable coordination bonds with organic ligand systems while maintaining the characteristic electronic properties of the rare earth center. This combination of organic ligand coordination and lanthanide electronic structure provides access to materials with unique properties that are not achievable through purely inorganic or purely organic approaches.

The classification of this compound within rare earth organometallic compounds reflects its structural characteristics and bonding modes. The compound features coordination bonds between the samarium center and the oxygen atoms of the thenoyltrifluoroacetonate ligands, resulting in a coordination complex rather than a traditional organometallic compound with direct metal-carbon bonds. However, the extensive organic character of the ligand system and the resulting properties of the complex justify its inclusion within the broader category of organometallic compounds. This classification is further supported by the compound's behavior in various chemical and physical processes, which often resembles that of other organometallic species.

The development of this compound and related compounds has contributed to the advancement of rare earth organometallic chemistry by providing well-characterized examples of lanthanide-organic ligand interactions. These compounds serve as model systems for understanding the fundamental principles governing lanthanide coordination chemistry and provide insights into the design of new materials with tailored properties. The unique combination of lanthanide electronic structure and organic ligand functionality in these compounds opens up possibilities for applications in areas such as luminescent materials, catalysis, and magnetic materials.

Properties

Molecular Formula |

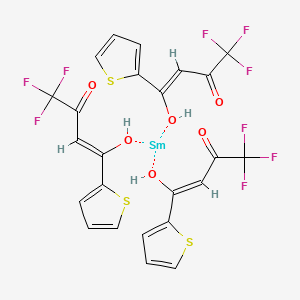

C24H15F9O6S3Sm |

|---|---|

Molecular Weight |

816.9 g/mol |

IUPAC Name |

samarium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one |

InChI |

InChI=1S/3C8H5F3O2S.Sm/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h3*1-4,12H;/b3*5-4-; |

InChI Key |

DSLUWGVVKRHEQR-VNGPFPIXSA-N |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.[Sm] |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.[Sm] |

Origin of Product |

United States |

Scientific Research Applications

Photonic Applications

Luminescence and Emission Properties

Samarium III thenoyltrifluoroacetonate exhibits unique luminescent properties when excited by ultraviolet light. The energy absorbed by the thenoyltrifluoroacetone (TTFA) ligand is transferred to the Sm³⁺ ion, resulting in characteristic emissions that are useful in various photonic applications.

Case Study: Luminescent Sensors

A study demonstrated that Sm(TTFA)₃ complexes can act as luminescent molecular sensors for monitoring photopolymerization processes. The luminescence intensity varies with the concentration of the polymer, allowing real-time monitoring of the polymerization process .

| Emitting Compound | Emission Maximum (nm) | Quantum Efficiency |

|---|---|---|

| Sm(TTFA)₃ | 620 | 0.06 |

| Eu(TTFA)₃ | 621 | 0.61 |

Catalytic Applications

This compound serves as a catalyst in various organic reactions due to its ability to stabilize transition states and facilitate electron transfer processes.

Case Study: Organic Synthesis

Research has shown that Sm(TTFA)₃ can catalyze the Michael addition reactions effectively, demonstrating its utility in organic synthesis . The compound's ability to coordinate with substrates enhances reaction rates and yields.

Biomedical Imaging

The luminescent properties of Sm(TTFA)₃ have also been explored in biomedical imaging applications, particularly in fluorescence imaging techniques.

Case Study: Fluorescence Imaging

A study highlighted the efficacy of Sm(TTFA)₃ complexes in fluorescence imaging of biological tissues. The sharp emission spectra allow for precise imaging with minimal background interference, making it suitable for diagnostic applications .

Material Science

In material science, Sm(TTFA)₃ is used as a precursor for thin-film deposition processes. Its organometallic nature allows it to be utilized in creating high-quality luminescent films for optoelectronic devices.

Data Table: Thin Film Properties

| Property | Value |

|---|---|

| Film Thickness | 100 nm |

| Emission Peak | 620 nm |

| Substrate Type | Glass |

Comparison with Similar Compounds

Structural and Chemical Properties

Notes:

Luminescence and Quantum Yields

Key Contrasts :

Magnetic Properties

Samarium(III) β-diketonates generally exhibit paramagnetism, but their magnetic moments deviate from theoretical values for free Sm³⁺ ions (4.5 μB). For example:

Preparation Methods

Synthesis via Direct Complexation in Organic Solvent

-

- Samarium(III) chloride hexahydrate (SmCl3·6H2O)

- Thenoyltrifluoroacetone ligand (C8H5F3O2S)

- Base (e.g., sodium hydroxide or triethylamine)

- Solvent (ethanol, methanol, or acetonitrile)

-

- Dissolve samarium(III) chloride in a minimal volume of water or ethanol.

- Prepare a solution of the thenoyltrifluoroacetone ligand in ethanol or methanol.

- Slowly add the ligand solution to the samarium salt solution under stirring.

- Add a stoichiometric amount of base to deprotonate the ligand and promote complex formation.

- Stir the mixture at room temperature or slightly elevated temperature (40–60 °C) for several hours.

- The complex precipitates out or remains in solution depending on conditions.

- Isolate the product by filtration or evaporation.

- Recrystallize from suitable solvents (e.g., ethanol or acetone) to obtain pure Samarium(III) thenoyltrifluoroacetonate.

Preparation in Ionic Liquids

Recent research has demonstrated the solubility and luminescence properties of samarium(III) β-diketonate complexes in ionic liquids, which can also serve as reaction media:

- Ionic Liquid Used: 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C6mim][Tf2N])

- Method:

- Dissolve samarium(III) β-diketonate complexes in the ionic liquid.

- The ionic liquid acts as a solvent and stabilizer, allowing formation of highly luminescent complexes.

- This method can be used to prepare and study the complex in a solvent-free or low-volatility environment, enhancing luminescence quantum yield.

Experimental Data Summary

| Parameter | Typical Conditions | Observations/Notes |

|---|---|---|

| Samarium salt | SmCl3·6H2O, aqueous or ethanolic solution | Starting material for complexation |

| Ligand | Thenoyltrifluoroacetone, pure | β-diketonate ligand, deprotonated during reaction |

| Base | NaOH or triethylamine | Facilitates ligand deprotonation |

| Solvent | Ethanol, methanol, or acetonitrile | Medium for complex formation |

| Temperature | Room temperature to 60 °C | Mild heating promotes reaction completion |

| Reaction time | Several hours (2–6 h) | Ensures complete coordination |

| Isolation | Filtration, recrystallization | Purification step |

| Stability | Sensitive to moisture and CO2 | Decomposes slowly upon exposure |

Research Findings on Preparation and Properties

- Crystallography: The samarium(III) ion in the thenoyltrifluoroacetonate complex exhibits a distorted square antiprismatic coordination geometry with four β-diketonate ligands.

- Luminescence: Complexes prepared via these methods show high luminescence quantum yields, especially when dissolved in ionic liquids, indicating efficient energy transfer and stability of the complex.

- Purity and Handling: The compound must be stored in tightly closed containers, away from moisture and heat, to prevent decomposition and maintain integrity.

Summary Table of Preparation Methods

| Method | Solvent/Medium | Base Used | Temperature Range | Notes |

|---|---|---|---|---|

| Direct complexation | Ethanol, methanol, acetonitrile | NaOH, triethylamine | Room temp – 60 °C | Traditional, widely used, requires drying |

| Ionic liquid medium | [C6mim][Tf2N] ionic liquid | Not always required | Room temperature | Enhances luminescence, solvent-free option |

Q & A

Q. What are the primary research applications of Samarium III thenoyltrifluoroacetonate in experimental chemistry?

this compound is widely used as a luminescent probe in fluorescence-based assays due to its strong chelation properties and photostability. For instance, rare-earth chelates like this compound are attached to antibodies in immunofluorometric assays to enable high-sensitivity detection of biomarkers . Methodologically, this involves synthesizing the chelate, conjugating it to biomolecules (e.g., antibodies), and optimizing excitation/emission parameters for quantitative analysis.

Q. How can researchers characterize the photophysical properties of this compound?

Key characterization techniques include:

- UV-Vis spectroscopy to determine absorption maxima and ligand-metal charge transfer transitions.

- Fluorescence emission spectroscopy to measure Stokes shifts, quantum yields, and decay lifetimes.

- Time-resolved luminescence to assess stability under varying pH and temperature conditions.

These methods require calibration against reference standards and controlled environmental parameters to minimize quenching effects .

Q. What synthetic methodologies are effective for preparing this compound?

The compound is typically synthesized via ligand exchange reactions, where Samarium(III) salts react with thenoyltrifluoroacetone (HTTA) in anhydrous solvents like ethanol or acetonitrile. Critical steps include:

- Maintaining stoichiometric ratios (e.g., 1:3 Sm³⁺:HTTA).

- Purification via recrystallization or column chromatography to remove unreacted ligands.

- Validation through elemental analysis and FT-IR spectroscopy to confirm coordination .

Advanced Research Questions

Q. How can experimental design be optimized for studying catalytic applications of this compound?

Factorial design is recommended to evaluate interactions between variables such as temperature, solvent polarity, and substrate-to-catalyst ratios. For example:

- Response Surface Methodology (RSM) can model nonlinear effects in catalytic cycles.

- Control experiments (e.g., blank reactions without the catalyst) isolate the compound’s catalytic contribution.

This approach aligns with studies on analogous Sm³⁺ complexes in aqueous-phase organic transformations .

Q. What strategies address contradictions in reported luminescence data for this compound?

Discrepancies often arise from environmental factors (e.g., oxygen quenching, solvent polarity) or instrumental variability. To resolve these:

Q. How can theoretical frameworks guide research on the coordination chemistry of this compound?

Ligand Field Theory (LFT) and Density Functional Theory (DFT) are critical for predicting electronic structures and binding affinities. For example:

Q. What safety and ecological considerations are essential when integrating this compound into experimental workflows?

- Risk assessment : Evaluate toxicity via acute exposure tests (e.g., LD₅₀ for dermal/ocular contact) and implement PPE protocols .

- Waste management : Neutralize acidic byproducts before disposal and avoid release into aquatic systems due to potential bioaccumulation risks .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing luminescence data from this compound experiments?

Q. How should researchers document contradictions in catalytic efficiency across studies?

- Comparative tables : Tabulate reaction conditions (e.g., solvent, temperature) and yields from disparate studies.

- Meta-analysis : Use statistical tools to identify outliers or trends linked to methodological differences.

- Hypothesis testing : Design follow-up experiments to isolate conflicting variables (e.g., ligand purity, Sm³⁺ source) .

Q. What role does spectral deconvolution play in resolving overlapping emission bands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.